molecular formula C10H18O B14694174 dec-3-en-5-one CAS No. 32064-73-6

dec-3-en-5-one

Cat. No.: B14694174
CAS No.: 32064-73-6
M. Wt: 154.25 g/mol
InChI Key: IWQQYVVAYYANSF-UHFFFAOYSA-N
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Description

Dec-3-en-5-one is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond located at the third carbon atom and a ketone group at the fifth carbon atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-3-en-5-one can be synthesized through several methods. One common method involves the oxidation of dec-3-en-5-ol. This reaction typically uses molecular oxygen in the presence of a metal catalyst, such as palladium or platinum, to facilitate the oxidation process . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Dec-3-en-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce carboxylic acids.

    Reduction: Reduction reactions can convert this compound to dec-3-en-5-ol.

    Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (e.g., HCl, HBr) under acidic conditions.

Major Products Formed

Scientific Research Applications

Dec-3-en-5-one has several applications in scientific research:

    Chemistry: Used as a starting material in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dec-3-en-5-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The double bond in its structure allows it to participate in electrophilic addition reactions, which can modify its activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Dec-2-en-4-one: Similar structure but with the double bond and ketone group at different positions.

    Dec-4-en-6-one: Another isomer with the double bond and ketone group at different positions.

    Dec-3-en-2-one: Similar structure but with the ketone group at the second carbon atom.

Uniqueness

Dec-3-en-5-one is unique due to its specific position of the double bond and ketone group, which influences its reactivity and applications. Its distinct odor and chemical properties make it valuable in the fragrance and flavor industries .

Properties

CAS No.

32064-73-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-3-en-5-one

InChI

InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h6,8H,3-5,7,9H2,1-2H3

InChI Key

IWQQYVVAYYANSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CCC

Origin of Product

United States

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